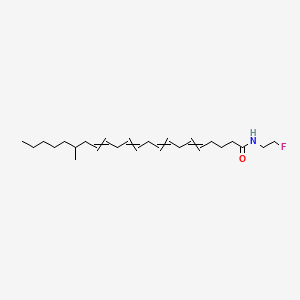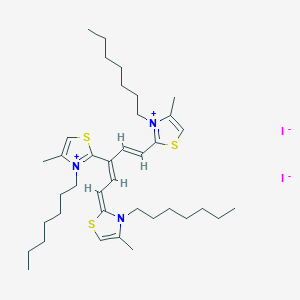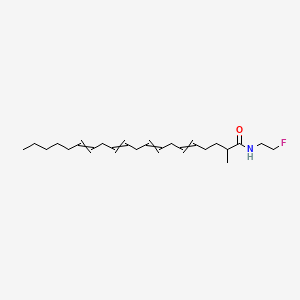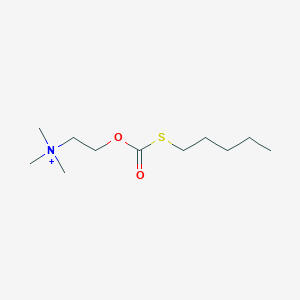![molecular formula C74H107IN24O19S B10785471 Bombesin, [125I]-](/img/structure/B10785471.png)
Bombesin, [125I]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bombesin, [125I]- is a radiolabeled peptide that is used primarily in scientific research. Bombesin itself is a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). It has two known homologs in mammals called neuromedin B and gastrin-releasing peptide. . The radiolabeled version, Bombesin, [125I]-, is used for various diagnostic and therapeutic applications, particularly in cancer research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bombesin, [125I]- involves the iodination of the peptide bombesin. The process typically includes the following steps:
Peptide Synthesis: Bombesin is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Iodination: The synthesized peptide is then iodinated using radioactive iodine-125. This can be achieved through various iodination methods, such as the Chloramine-T method or the Iodogen method, which involve the oxidation of iodide to iodine and its subsequent incorporation into the peptide.
Industrial Production Methods
Industrial production of Bombesin, [125I]- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Bombesin, [125I]- can undergo several types of chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: The iodinated tyrosine residue can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
Bombesin, [125I]- has a wide range of applications in scientific research:
Cancer Research: It is used to study bombesin receptor expression in various tumors, including breast, prostate, and lung cancers.
Diagnostic Imaging: Radiolabeled bombesin analogs are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging to detect bombesin receptor-positive tumors.
Therapeutic Applications: Bombesin, [125I]- can be used in targeted radiotherapy to deliver radiation directly to tumor cells expressing bombesin receptors.
Pharmacological Studies: It is used to investigate the pharmacokinetics and pharmacodynamics of bombesin and its analogs.
Mecanismo De Acción
Bombesin, [125I]- exerts its effects by binding to bombesin receptors (BBR1, BBR2, and BBR3) on the surface of target cells. This binding activates G-protein-coupled receptor pathways, leading to various cellular responses such as the release of gastrin and other hormones . In the context of cancer, bombesin receptor activation can promote tumor growth and proliferation, making it a valuable target for diagnostic and therapeutic interventions .
Comparación Con Compuestos Similares
Similar Compounds
Neuromedin B: Another bombesin-like peptide that activates bombesin receptors.
Gastrin-Releasing Peptide: A mammalian homolog of bombesin that also activates bombesin receptors.
Uniqueness
Bombesin, [125I]- is unique due to its radiolabeled nature, which allows for its use in diagnostic imaging and targeted radiotherapy. This distinguishes it from other bombesin-like peptides that are not radiolabeled and therefore lack these specific applications .
Propiedades
Fórmula molecular |
C74H107IN24O19S |
|---|---|
Peso molecular |
1795.8 g/mol |
Nombre IUPAC |
N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3-iodophenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |
InChI |
InChI=1S/C74H107IN24O19S/c1-35(2)24-49(70(115)92-44(62(79)107)21-23-119-6)96-71(116)52(28-40-31-82-34-87-40)90-60(106)33-86-73(118)61(36(3)4)99-63(108)37(5)88-69(114)51(27-39-30-84-43-11-8-7-10-41(39)43)98-68(113)48(15-19-56(77)102)95-72(117)53(29-57(78)103)91-59(105)32-85-64(109)50(26-38-13-17-54(100)42(75)25-38)97-65(110)45(12-9-22-83-74(80)81)93-67(112)47(14-18-55(76)101)94-66(111)46-16-20-58(104)89-46/h7-8,10-11,13,17,25,30-31,34-37,44-53,61,84,100H,9,12,14-16,18-24,26-29,32-33H2,1-6H3,(H2,76,101)(H2,77,102)(H2,78,103)(H2,79,107)(H,82,87)(H,85,109)(H,86,118)(H,88,114)(H,89,104)(H,90,106)(H,91,105)(H,92,115)(H,93,112)(H,94,111)(H,95,117)(H,96,116)(H,97,110)(H,98,113)(H,99,108)(H4,80,81,83) |
Clave InChI |
DYAYENQQOKXYSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC(=C(C=C4)O)I)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Fluoro-4-piperazin-1-yl-pyrrolo[1,2-a]quinoxaline](/img/structure/B10785390.png)
![N-[(4-aminocyclohexyl)methyl]-1-[3-(1,3-benzodioxol-5-yl)-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10785397.png)


![7-Nitro-5-oxy-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B10785421.png)

![5-Benzyl-18-(cyclopropylmethyl)-6-methyl-10-oxa-7,18-diazahexacyclo[9.9.1.01,9.02,17.04,8.015,21]henicosa-4(8),5,11,13,15(21)-pentaene-2,12-diol](/img/structure/B10785429.png)
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)

![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)

![7-[3-[(5-Hydroxy-1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10785474.png)
![Bradykinin, [125I-tyr8]](/img/structure/B10785480.png)
![15-Hydroxy-6-methoxy-16-methyltetracyclo[9.7.0.02,8.012,16]octadeca-2(8),3,6-trien-5-one](/img/structure/B10785486.png)
